

Spectroscopic Analysis of L-Homotyrosine: A Technical Guide

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Compound of Interest		
Compound Name:	L-Homotyrosine	
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Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for **L-Homotyrosine**, a non-proteinogenic amino acid of interest to researchers in drug development and biochemistry. Due to the limited availability of public domain spectroscopic data for **L-Homotyrosine**, this document presents a detailed analysis of its close structural analog, L-Tyrosine, as a reference. The guide includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for L-Tyrosine, along with detailed experimental protocols for these analytical techniques. Furthermore, a generalized workflow for the spectroscopic analysis of chemical compounds is visualized using a Graphviz diagram. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a foundational understanding of the spectroscopic characteristics of **L-Homotyrosine** and related compounds.

Introduction

L-Homotyrosine, with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol , is a derivative of the proteinogenic amino acid L-Tyrosine. It is distinguished by the presence of an additional methylene group in its side chain. This structural modification can influence its chemical and biological properties, making it a molecule of interest in peptide synthesis and as a building block in drug design.

A thorough understanding of the spectroscopic profile of **L-Homotyrosine** is crucial for its identification, characterization, and quality control. This guide aims to provide the necessary spectroscopic data and methodologies. However, a comprehensive search of public databases



and scientific literature did not yield specific, experimentally-derived NMR, IR, and MS data for **L-Homotyrosine**.

Therefore, this guide presents the detailed spectroscopic data of L-Tyrosine. Given the structural similarity, the data for L-Tyrosine serves as a valuable reference point for researchers working with **L-Homotyrosine**. The primary expected differences in the spectra would arise from the additional methylene group in **L-Homotyrosine**. In ¹H NMR, this would introduce a new signal for the additional CH₂ group and alter the splitting patterns of adjacent protons. In ¹³C NMR, an additional carbon signal would be present. The IR and MS spectra would also show subtle differences reflecting the change in molecular weight and bond vibrations.

Spectroscopic Data of L-Tyrosine (Structural Analog)

The following sections present the spectroscopic data for L-Tyrosine, which can be used as a comparative reference for **L-Homotyrosine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for L-Tyrosine.

Table 1: ¹H NMR Spectral Data of L-Tyrosine

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.19	d	2 x Ar-H (ortho to CH ₂)
6.90	d	2 x Ar-H (meta to CH ₂)
3.93	t	α-Η
3.20	dd	β-CH ₂
3.06	dd	β-CH ₂

Note: Data recorded in D_2O at various pH values. Chemical shifts can vary depending on the solvent and pH.[1][2]



Table 2: 13C NMR Spectral Data of L-Tyrosine

Chemical Shift (δ) ppm	Assignment
177.06	C=O (Carboxyl)
157.75	Ar-C (para to CH ₂)
133.45	2 x Ar-C (ortho to CH ₂)
129.52	Ar-C (ipso)
118.63	2 x Ar-C (meta to CH ₂)
59.00	α-C
38.39	β-С

Note: Data recorded in H_2O at pH 7.0. Chemical shifts can vary depending on the solvent and pH.[2][3][4]

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the characteristic IR absorption bands for L-Tyrosine.

Table 3: FT-IR Spectral Data of L-Tyrosine



Wavenumber (cm ⁻¹)	Intensity	Assignment
3217	Broad	O-H and N-H stretching
2500-3300	Broad	O-H stretching (carboxylic acid)
1735	Strong	C=O stretching (carboxylic acid)
1598, 1475	Medium	N-H bending
1475, 1351	Medium	C-H bending (CH ₂)
1235	Strong	C-O stretching (phenolic)
839	Strong	Aromatic C-H out-of-plane bending (para-substituted)

Note: Data obtained from solid samples (e.g., KBr pellet). Peak positions and intensities can be influenced by the sampling method.[5][6]

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak and major fragment ions for L-Tyrosine are presented below.

Table 4: Mass Spectrometry Data of L-Tyrosine

m/z	Relative Intensity (%)	Assignment
181	-	[M] ⁺ (Molecular Ion)
136	-	[M - COOH]+
107	-	[M - COOH - NH ₂ - H] ⁺ (hydroxytropylium ion)



Note: Fragmentation patterns depend on the ionization technique used (e.g., EI, ESI). The molecular weight of **L-Homotyrosine** is 195.22 g/mol, so its molecular ion peak would be observed at m/z 195.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of amino acids like **L-Homotyrosine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

- L-Homotyrosine sample
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the L-Homotyrosine sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent depends on the solubility of the sample. For amino acids, D₂O is commonly used.[7]
 - Vortex the vial to ensure complete dissolution.
 - Transfer the solution to a clean NMR tube.
- Instrument Setup:



- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal resolution.
- Tune the probe for the desired nucleus (¹H or ¹³C).
- Data Acquisition:
 - ¹H NMR:
 - Acquire a 1D proton spectrum using standard parameters.
 - Typically, a 90° pulse angle and a relaxation delay of 1-5 seconds are used.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
 - 13C NMR:
 - Acquire a 1D carbon spectrum, usually with proton decoupling.
 - A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **L-Homotyrosine**.



Materials:

- L-Homotyrosine sample (solid)
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Protocol (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of the L-Homotyrosine sample into a fine powder using an agate mortar and pestle.[8]
 - Add approximately 100-200 mg of dry KBr powder to the mortar.[8]
 - Thoroughly mix the sample and KBr by grinding them together until a homogeneous mixture is obtained.
 - Transfer the mixture to a pellet die.
 - Press the mixture under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[8]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.
- Data Processing:



- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **L-Homotyrosine**.

Materials:

- L-Homotyrosine sample
- Solvent (e.g., methanol, water, acetonitrile)
- Mass spectrometer (e.g., ESI-MS, GC-MS)

Protocol (Electrospray Ionization - ESI-MS):

- Sample Preparation:
 - Prepare a dilute solution of the L-Homotyrosine sample (typically 1-10 μg/mL) in a suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) or base to promote ionization.[9]
- Instrument Setup:
 - Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature.
 - Calibrate the mass analyzer using a known standard.
- Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).



 Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes can be used to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

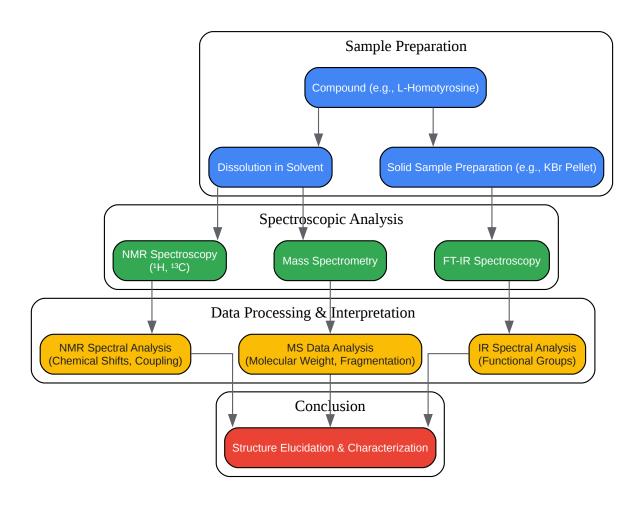
• Data Analysis:

- Identify the molecular ion peak to confirm the molecular weight of the compound. For L-Homotyrosine, the expected m/z for [M+H]+ is approximately 196.
- Analyze the fragmentation pattern (if MS/MS is performed) to gain further structural information.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **L-Homotyrosine**.





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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a framework for understanding the spectroscopic characteristics of **L-Homotyrosine**. While direct experimental data for **L-Homotyrosine** is not readily available, the detailed data for its structural analog, L-Tyrosine, offers a valuable point of reference. The provided experimental protocols offer practical guidance for researchers aiming to acquire and interpret spectroscopic data for **L-Homotyrosine** and similar amino acid derivatives. The successful application of these techniques is fundamental for the unambiguous identification and characterization of such compounds in research and development.



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